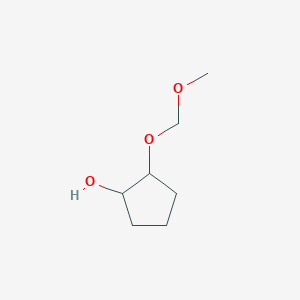

2-(Methoxymethoxy)cyclopentanol

Description

Contextualization within Cyclopentanoid Chemistry and Organic Synthesis

Cyclopentanoids, which are compounds containing a five-membered carbon ring, are significant structural motifs in numerous natural products and biologically active molecules. The inherent ring strain and diverse potential for stereochemical arrangements in cyclopentane (B165970) derivatives make them valuable building blocks in the synthesis of more complex structures. The functionalization of the cyclopentane ring, as seen in 2-(Methoxymethoxy)cyclopentanol, where a hydroxyl group and a methoxymethoxy ether are present, provides versatile handles for further chemical transformations.

The synthesis of cyclopentane derivatives can be approached through various strategies, including the cyclization of acyclic precursors and the modification of existing cyclic systems. organic-chemistry.org For instance, methods like the Conia-Ene reaction and transition-metal-catalyzed cycloadditions are employed to construct the cyclopentane core. organic-chemistry.org Once the ring is formed, subsequent reactions can introduce or modify functional groups. In the case of this compound, its synthesis could potentially involve the reduction of a corresponding cyclopentanone (B42830) or the ring-opening of an epoxide followed by the introduction of the methoxy (B1213986) group. ontosight.aismolecule.com

Significance of the Methoxymethoxy (MOM) Protecting Group in Complex Molecule Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its stability under a broad range of reaction conditions and its relatively straightforward introduction and removal. adichemistry.comchemistrytalk.orgwikipedia.org

The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Alternative, less carcinogenic reagents for introducing the MOM group have also been developed, such as methoxymethyl-2-pyridylsulfide. acs.org A key advantage of the MOM group is its stability across a pH range of 4 to 12, and its inertness towards many oxidizing and reducing agents, bases, and nucleophiles. adichemistry.com This robustness allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol.

The removal of the MOM group, or deprotection, is generally achieved under acidic conditions, as it is an acetal (B89532). adichemistry.com This can be accomplished using dilute acids, such as hydrochloric acid in methanol, or with various Lewis and Brønsted acids. adichemistry.comwikipedia.org The selective cleavage of the MOM group in the presence of other acid-sensitive functionalities can be a critical step in a synthetic sequence.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related structures is driven by the need for efficient and stereoselective synthetic methodologies. The presence of two adjacent functional groups on the cyclopentane ring, a hydroxyl and a protected hydroxyl, makes this compound a valuable chiral building block. Research in this area often focuses on several key objectives:

Development of Stereoselective Syntheses: A primary goal is to develop methods that can produce specific stereoisomers (e.g., (1R,2R) or (1S,2S)) of this compound. smolecule.com The relative and absolute stereochemistry of the hydroxyl and methoxymethoxy groups can significantly influence the properties and reactivity of the molecule and any subsequent products derived from it.

Exploration of Reactivity: Understanding the chemical reactivity of this compound is crucial for its application as a synthetic intermediate. smolecule.com This includes studying reactions at the free hydroxyl group, as well as the conditions required for the deprotection of the MOM ether.

Application in Target-Oriented Synthesis: Researchers aim to utilize this compound as a key intermediate in the synthesis of more complex and biologically relevant molecules, such as pharmaceuticals and natural products. smolecule.com Its specific stereochemistry and functional group arrangement can be strategically exploited to construct intricate molecular architectures. For example, similar structures have been investigated for their potential as selective κ-opioid receptor agonists. nih.gov

The following table provides a summary of key chemical data for this compound and related compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethoxy)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-9-5-10-7-4-2-3-6(7)8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGYIPQKMNRYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Aspects in the Synthesis and Reactivity

Diastereoselective and Enantioselective Synthesis of 2-(Methoxymethoxy)cyclopentanol

The controlled synthesis of specific stereoisomers of this compound is crucial for its application in various fields, including as a building block in the synthesis of pharmaceuticals and other complex organic molecules. smolecule.com Strategies to achieve this control can be broadly categorized into diastereoselective and enantioselective methods.

Control of Relative Stereochemistry (cis/trans Isomerism)

The relative orientation of the hydroxyl and methoxymethoxy groups on the cyclopentane (B165970) ring defines the cis and trans isomers. In the trans configuration, these two groups are on opposite sides of the ring, while in the cis configuration, they are on the same side. ontosight.ai The synthesis of either the cis or trans isomer with high selectivity often depends on the chosen synthetic route and reaction conditions.

One common approach to establish the relative stereochemistry is through the reduction of a corresponding 2-(methoxymethoxy)cyclopentanone. The stereochemical outcome of this reduction is influenced by the steric hindrance of the reducing agent and the substrate. Bulky reducing agents will typically approach from the less hindered face of the ketone, leading to a predictable diastereomer.

Another strategy involves the ring-opening of a cyclopentene (B43876) oxide. The nucleophilic attack of a methoxide (B1231860) source, followed by protection of the resulting hydroxyl group, can proceed with a high degree of stereocontrol, often leading to the trans product due to the backside attack mechanism of the epoxide opening.

The choice of solvent can also play a crucial role in directing the diastereoselectivity of certain reactions. For instance, in the [3+2] cyclization reaction of α,β-unsaturated methoxycarbene complexes with methyl ketone lithium enolates to form cyclopentane derivatives, the solvent and the presence of co-solvents can determine which diastereomer is preferentially formed. nih.gov

Table 1: Methods for Controlling Relative Stereochemistry

| Method | Description | Predominant Isomer |

| Reduction of 2-(methoxymethoxy)cyclopentanone | The use of a reducing agent to convert the ketone to an alcohol. The stereoselectivity is dependent on the steric bulk of the reducing agent. | Varies with reducing agent |

| Ring-opening of cyclopentene oxide | Nucleophilic attack on an epoxide precursor, often resulting in anti-addition. | trans |

| Solvent-controlled cyclization | The solvent system influences the transition state of the cyclization reaction, favoring the formation of one diastereomer over the other. nih.gov | Varies with solvent |

Chiral Induction Strategies (e.g., Chiral Auxiliaries, Asymmetric Catalysis)

To obtain enantiomerically pure or enriched this compound, chiral induction strategies are employed. These methods introduce a source of chirality into the reaction, directing the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. sigmaaldrich.com For the synthesis of chiral this compound, a prochiral starting material could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions, such as alkylation or reduction, would then proceed with high diastereoselectivity due to the directing effect of the auxiliary. researchgate.net Finally, removal of the auxiliary would yield the enantiomerically enriched target molecule. A variety of chiral auxiliaries derived from natural sources like amino acids and terpenes are available for this purpose. nih.gov

Asymmetric Catalysis: Asymmetric catalysis is a powerful tool for synthesizing chiral molecules. youtube.comwiley.com It utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. youtube.com For the synthesis of this compound, a key step, such as the reduction of 2-(methoxymethoxy)cyclopentanone, could be performed using a chiral catalyst. For example, a transition metal complex with a chiral ligand or an organocatalyst could be used to achieve high enantioselectivity in the reduction, leading to a specific enantiomer of the desired product. youtube.com

Biocatalytic Approaches (e.g., Lipase-Mediated Kinetic Resolution)

Biocatalysis offers an environmentally friendly and highly selective alternative for obtaining enantiomerically pure compounds. rsc.org Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols. nih.govresearchgate.net

In a lipase-mediated kinetic resolution of racemic this compound, the enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. The efficiency of this process is dependent on the choice of lipase, acyl donor, and reaction conditions. nih.gov For example, lipases from Candida antarctica (CALB) and Pseudomonas cepacia are known to be effective in resolving a variety of alcohols. mdpi.com This method is a common strategy for producing enantiopure intermediates for the synthesis of pharmaceuticals. nih.gov

Stereochemical Outcomes of Key Transformations

The stereochemistry established during the synthesis of this compound often dictates the stereochemical outcome of subsequent reactions.

Stereospecificity in Ring-Opening Processes

Stereocontrol in Cyclization and Addition Reactions

The formation of the cyclopentane ring itself can be a key stereochemistry-determining step. Various cyclization and addition reactions are employed to construct the five-membered ring with control over the relative and absolute stereochemistry.

Cyclization Reactions: Intramolecular reactions are powerful tools for creating cyclic molecules with defined stereochemistry. For example, an EtAlCl₂-induced cyclization of a chiral γ,δ-unsaturated methyl ketone can lead to the formation of a cyclopentanone (B42830) with good to excellent diastereoselectivity. nih.gov The stereochemistry of the newly formed stereocenters is influenced by the existing chirality in the starting material. Similarly, Lawesson's reagent-mediated cyclization of 1,4-dicarbonyl compounds can yield substituted thiophenes, and analogous principles of stereocontrol can be applied to carbocyclic systems. organic-chemistry.org The regioselective intramolecular cyclization of triterpenoids containing 1,4-dicarbonyl fragments also demonstrates how the reaction conditions (acidic vs. basic catalysis) can direct the formation of different stereoisomeric cyclic products. mdpi.com

Addition Reactions: Intermolecular addition reactions can also be used to construct the cyclopentane ring with stereocontrol. For instance, a [3+2] cycloaddition reaction between an α,β-unsaturated methoxycarbene complex and a methyl ketone lithium enolate can produce highly functionalized cyclopentane derivatives. nih.gov The diastereoselectivity of this reaction can often be controlled by the choice of solvent. nih.gov

Impact of Protecting Groups on Stereochemical Pathways

The stereochemical outcome of nucleophilic additions to cyclic ketones is a cornerstone of asymmetric synthesis. In the case of cyclopentanone derivatives, the introduction of a substituent at the C2 position, such as a methoxymethyl (MOM) ether, can significantly influence the facial selectivity of incoming nucleophiles. The MOM group, while primarily serving as a protecting group for the hydroxyl functionality, exerts a notable stereodirecting effect.

The synthesis of 2-alkyl-2-methoxymethyl-salvinorin ethers provides a relevant example of the stereochemical challenges and control associated with MOM-protected intermediates. nih.gov In the synthesis of these complex molecules, the installation of alkyl substituents at the C-2 position while maintaining the integrity of the C-2 methoxymethyl ether is a critical step. nih.gov The stereochemistry at this center is crucial for the compound's biological activity. nih.gov

Research in this area has focused on developing synthetic routes that allow for the controlled installation of substituents at the C-2 position. The presence of the MOM ether at C-2 can influence the approach of reagents, and understanding this influence is key to achieving the desired stereoisomer. The development of syntheses that can selectively produce specific stereoisomers is a significant area of investigation. nih.gov

Resolution and Enantiomeric Enrichment Methodologies

Given the importance of stereochemistry in the biological activity of many organic molecules, the separation of enantiomers and the enrichment of a desired enantiomer are critical processes in synthetic chemistry. For a chiral molecule like this compound, which possesses stereogenic centers, obtaining enantiomerically pure forms is often a prerequisite for its application in areas such as pharmaceutical synthesis.

While specific resolution or enantiomeric enrichment methodologies for this compound are not extensively detailed in the provided search results, general principles of chiral resolution and enrichment are widely applicable. These methods can be broadly categorized as:

Chiral Chromatography: This is a powerful technique for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving effective separation.

Enzymatic Resolution: Enzymes are chiral catalysts and can exhibit high stereoselectivity. In enzymatic resolution, an enzyme is used to selectively react with one enantiomer of a racemic mixture, converting it into a different compound. The unreacted enantiomer can then be separated from the newly formed product. This method is widely used in the pharmaceutical industry due to its efficiency and environmental friendliness.

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers.

The development of efficient and scalable methods for the resolution and enantiomeric enrichment of this compound and related intermediates is an ongoing area of research, driven by the demand for enantiomerically pure building blocks in asymmetric synthesis.

Chemical Transformations and Reactivity Profiles

Reactions Involving the Cyclopentanol (B49286) Hydroxyl Group

The secondary hydroxyl group on the cyclopentane (B165970) ring is a primary site for chemical modification, enabling the introduction of a variety of other functional groups.

The hydroxyl group of 2-(Methoxymethoxy)cyclopentanol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions, typically in the presence of an acid or base catalyst. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides. This reaction generally requires converting the hydroxyl group into a better nucleophile by deprotonation with a base (like sodium hydride) to form an alkoxide, which then displaces the halide in an SN2 reaction.

The secondary alcohol moiety can be oxidized to the corresponding ketone, 2-(methoxymethoxy)cyclopentanone. The choice of oxidizing agent is crucial to avoid the cleavage of the acid-sensitive MOM ether. Mild, non-acidic oxidizing agents are preferred. The methoxymethyl (MOM) group is generally stable towards a variety of oxidizing agents. adichemistry.com For instance, oxidation of cyclopentanol to cyclopentanone (B42830) can be achieved with reagents like chromic acid (H₂CrO₄). doubtnut.com However, for a substrate containing an acid-labile group like MOM ether, milder conditions are necessary.

Table 1: Selected Oxidizing Agents and Compatibility with MOM Group

| Oxidizing Agent | Typical Conditions | Compatibility with MOM Group |

|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temp. | Good |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp. | Excellent |

| Dess-Martin Periodinane | CH₂Cl₂, room temp. | Excellent |

The hydroxyl group itself is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the carbon bearing the hydroxyl group, it must first be converted into a better leaving group. smolecule.com This is typically achieved in one of two ways:

Protonation under acidic conditions: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which is a good leaving group (H₂O). The subsequent attack by a nucleophile can proceed via an SN1 or SN2 mechanism. However, this method is often incompatible with the acid-sensitive MOM ether.

Conversion to a sulfonate ester: A more common and milder method involves converting the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). These are excellent leaving groups, and their formation is compatible with the MOM protecting group. Once formed, the sulfonate ester can be readily displaced by a wide range of nucleophiles. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols. nih.gov

Reactivity and Cleavage of the Methoxymethoxy Ether Moiety

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its ease of installation and predictable reactivity. wikipedia.orgresearchgate.net Its primary role in this compound is to mask the reactivity of a hydroxyl group while transformations are carried out elsewhere in the molecule.

The MOM group is an acetal (B89532) and is therefore readily cleaved under acidic conditions. adichemistry.com This deprotection regenerates the parent alcohol. A variety of Brønsted and Lewis acids can be employed for this transformation, with the choice of reagent often depending on the sensitivity of other functional groups present in the molecule. wikipedia.org The cleavage generally proceeds via protonation of one of the ether oxygens, followed by elimination to form an oxocarbenium ion and methanol, which is then hydrolyzed. masterorganicchemistry.com

Table 2: Common Reagents for MOM Ether Deprotection

| Reagent Class | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acids | Hydrochloric acid (HCl), p-Toluenesulfonic acid (pTSA) | MeOH, H₂O, or solvent-free | adichemistry.comeurekaselect.com |

| Lewis Acids | Bismuth trichloride (B1173362) (BiCl₃), Zinc bromide (ZnBr₂), Boron trichloride (BCl₂) | CH₂Cl₂ or other aprotic solvents | acs.orgrsc.orgthieme-connect.com |

A facile method for the rapid and selective deprotection of MOM ethers uses a mixture of zinc bromide and propanethiol. thieme-connect.com Another efficient method involves using silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst. organic-chemistry.org

The utility of the MOM group as a protective moiety stems from its stability across a broad spectrum of non-acidic reaction conditions. adichemistry.com This allows for a wide range of chemical manipulations to be performed on the cyclopentanol hydroxyl group of this compound without affecting the MOM ether.

Table 3: Stability Profile of the MOM Ether Group

| Reaction Condition | Stability of MOM Group | Comments | Reference |

|---|---|---|---|

| Strong Bases (e.g., NaH, t-BuOK, LDA) | Stable | The MOM group is inert to strong bases. | organic-chemistry.org |

| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | Tolerates a wide range of nucleophiles. | adichemistry.com |

| Many Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd) | Stable | Compatible with common hydride reducing agents and catalytic hydrogenation. | organic-chemistry.org |

| Many Oxidizing Agents (e.g., PCC, Swern, Dess-Martin) | Stable | Stable to non-acidic oxidizing agents. | adichemistry.comorganic-chemistry.org |

| Acidic Conditions (pH < 4) | Labile | Cleaved by both Brønsted and Lewis acids. | adichemistry.comwikipedia.org |

This predictable stability makes the MOM group an excellent choice for multi-step syntheses where a hydroxyl group needs to be temporarily masked. researchgate.net

Ring-Opening and Rearrangement Pathways of the Cyclopentane Core

The cyclopentane ring, a common motif in natural products, is generally stable. However, under specific conditions, the carbocyclic core of molecules like this compound can undergo transformations involving ring-opening or rearrangement. These pathways are crucial for synthetic chemists aiming to construct more complex molecular architectures from cyclopentane precursors.

The five-membered ring of cyclopentane is relatively strain-free and thus resistant to ring-opening reactions compared to its three- and four-membered counterparts. However, the substituents on this compound are susceptible to acid-mediated reactions that can precede or facilitate ring transformations. The primary reaction under acidic conditions is the cleavage of the methoxymethyl (MOM) ether. libretexts.org

Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) will protonate the oxygen of the ether, followed by nucleophilic attack by the halide ion. libretexts.orgyoutube.com This reaction cleaves the MOM group, yielding a diol (cyclopentane-1,2-diol), formaldehyde (B43269) (or its derivatives), and methyl halide.

Reaction Pathway for MOM-Ether Cleavage:

Protonation of the ether oxygen by a strong acid (e.g., HBr).

Nucleophilic attack by the bromide ion on the methyl carbon of the methoxy (B1213986) group or the methylene (B1212753) carbon of the acetal.

Cleavage of the C-O bond to release the deprotected alcohol.

While direct acid-catalyzed scission of the cyclopentane C-C bonds is thermodynamically unfavorable, specific structural features, not present in the parent compound, could promote such a reaction. For instance, strategically placed functional groups that can stabilize a carbocation intermediate formed upon ring opening might enable this pathway. In related systems, such as ketones of the carane (B1198266) series, acid-catalyzed cleavage of an adjacent cyclopropane (B1198618) ring has been observed, demonstrating the influence of neighboring functional groups. rsc.org For this compound, however, conditions that would cleave the robust cyclopentane ring would likely cause extensive decomposition.

| Reaction Type | Reagents | Primary Products | Mechanism | Notes |

|---|---|---|---|---|

| Ether Cleavage | HBr or HI (aq.), heat | Cyclopentane-1,2-diol, Formaldehyde, Methyl Halide | SN2/SN1-type | This is the most common acid-mediated reaction for this substrate. libretexts.org |

| Ring Scission | Harsh acidic conditions (e.g., Lewis acids, superacids) | Mixture of linear and rearranged products | Carbocation-mediated | Theoretically possible but requires high energy and is generally not a selective process for a simple cyclopentanol. |

Radical reactions offer a different avenue for transforming the cyclopentane core. The radiolysis of neat cyclopentane is known to produce cyclopentyl radicals as the main species. osti.gov In the context of this compound, radical initiators (e.g., AIBN with a radical source like Bu₃SnH) or photolysis can lead to the abstraction of a hydrogen atom from the cyclopentane ring.

The C-H bonds on the cyclopentane ring have different reactivities towards radical abstraction, influenced by the stability of the resulting radical. The presence of oxygen substituents can influence the regioselectivity of this process. The initial attack of a hydroxyl radical, for instance, typically results in the formation of a carbon-centered radical intermediate. nih.gov For this compound, hydrogen abstraction could occur at C3, C4, or C5.

Once formed, the cyclopentyl radical can undergo several transformations:

Trapping: The radical can be trapped by a radical scavenger or another molecule to form a new functional group at that position.

Elimination: A β-scission process could lead to ring opening. This would involve the cleavage of a C-C bond within the ring, resulting in a linear, unsaturated radical species. This pathway is a key step in the degradation of cycloalkanes under certain conditions.

Rearrangement: The radical could undergo intramolecular rearrangement, although this is less common for simple alkyl radicals compared to carbocations.

Oxidative radical reactions initiated by metal salts like Manganese(III) acetate (B1210297) [Mn(OAc)₃] are also a powerful tool for forming cyclopentane derivatives and can initiate radical cascades. baranlab.org

| Initiation Method | Intermediate Species | Potential Outcome | Controlling Factors |

|---|---|---|---|

| γ-Radiolysis or Photolysis | Cyclopentyl radical | Hydrogen abstraction, dimerization, disproportionation. osti.gov | Radiation dose, presence of scavengers. |

| Chemical Initiators (e.g., AIBN, Bu₃SnH) | Substituted cyclopentyl radical | Functionalization, ring opening via β-scission. | Nature of the radical trap, temperature. |

| Oxidative Metals (e.g., Mn(OAc)₃) | Radical cation or C-centered radical | Radical cascade, cyclization, or functionalization. baranlab.org | Metal oxidant, ligands, substrate structure. |

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org For a derivative of this compound to undergo such a rearrangement, it must first be converted into a suitable precursor containing the required π-system.

A prominent example is the Oxy-Cope rearrangement , a osti.govosti.gov-sigmatropic shift of 1,5-dien-3-ols that forms unsaturated carbonyl compounds. wikipedia.orgnrochemistry.com The driving force is often the formation of a stable carbonyl group via keto-enol tautomerization of the initial product. wikipedia.org To make this compound a substrate for an Oxy-Cope rearrangement, two vinyl groups would need to be introduced to create a 1,5-diene system centered around the hydroxyl-bearing carbon.

The anionic version of the Oxy-Cope rearrangement, where the alcohol is first deprotonated with a strong base (like potassium hydride, KH), proceeds at dramatically accelerated rates (by a factor of 10¹⁰ to 10¹⁷) and can often be performed at room temperature. organic-chemistry.org

Other sigmatropic shifts, such as organic-chemistry.orgoregonstate.edu hydrogen shifts, are also possible within cyclopentadiene (B3395910) systems. For example, 5-methyl-1,3-cyclopentadiene undergoes rapid organic-chemistry.orgoregonstate.edu hydrogen shifts at room temperature to equilibrate between its isomers. openstax.org If the cyclopentanol were dehydrated to form a cyclopentadiene derivative, such shifts could become relevant. These reactions are governed by orbital symmetry rules and typically proceed via a suprafacial pathway for organic-chemistry.orgoregonstate.edu shifts. openstax.org

| Rearrangement | Required Precursor Structure | Typical Product | Key Features |

|---|---|---|---|

| Oxy-Cope | 1,5-Dien-3-ol | Unsaturated δ,ε-ketone or aldehyde | osti.govosti.gov-sigmatropic shift; accelerated by base (anionic Oxy-Cope). wikipedia.orgorganic-chemistry.org |

| organic-chemistry.orgoregonstate.edu Hydride Shift | Substituted 1,3-cyclopentadiene | Isomeric 1,3-cyclopentadiene | Thermally allowed, suprafacial shift. openstax.org |

Selective Functionalization at Other Positions of the Cyclopentane Ring

Achieving selective functionalization at the C3, C4, or C5 positions of this compound requires overcoming the challenge of differentiating between several similar C-H bonds. The existing hydroxyl and MOM-ether groups play a crucial role by exerting steric and electronic directing effects. lumenlearning.comlibretexts.org

The substituents at C1 (-OH) and C2 (-OMOM) are electron-withdrawing via the inductive effect, which can influence the acidity and reactivity of neighboring protons. libretexts.org However, the lone pairs on the oxygen atoms can also act as directing groups in certain reactions, such as metal-catalyzed C-H functionalization.

Strategies for Selective Functionalization:

Directed C-H Functionalization: By using a directing group that coordinates to a metal catalyst, it is possible to achieve functionalization at a specific C-H bond. While the hydroxyl group itself can act as a directing group, it is often converted to a more robust group for this purpose. This approach has been used effectively in cyclobutane (B1203170) systems and can be applied to cyclopentanes. acs.org

Radical Functionalization: As discussed in section 4.3.2, radical abstraction can be a viable method. The regioselectivity would depend on the radical source and the relative stability of the potential radical intermediates at C3, C4, and C5.

Stereochemical Influence: The cis or trans relationship of the two existing substituents creates a distinct three-dimensional structure. Reagents will typically approach the cyclopentane ring from the less sterically hindered face, leading to predictable stereochemical outcomes in the products. For example, in a cis-1,2-disubstituted cyclopentane, the substituents create a concave and a convex face, directing incoming reagents to the convex face.

In the synthesis of complex, poly-functionalized cyclopentanes, the stereochemistry of the substituents is critical. beilstein-journals.orgnih.gov The relative orientation of functional groups can influence the rate and outcome of subsequent reactions. nih.gov For this compound, the stereochemistry at C1 and C2 will dictate the stereochemical course of any further substitution on the ring.

Mechanistic Investigations and Computational Chemistry Studies

Reaction Mechanism Elucidation for Synthetic Processes

The formation of 2-(methoxymethoxy)cyclopentanol involves the creation of a stereocenter at the hydroxyl-bearing carbon and the introduction of a methoxymethyl (MOM) ether. The elucidation of the reaction mechanisms governing these transformations is key to controlling the stereochemical outcome and achieving high yields.

The stereoselective synthesis of 1,2-disubstituted cyclopentanes like this compound is a common challenge in organic synthesis. The relative stereochemistry of the hydroxyl and methoxymethoxy groups can be controlled through various synthetic strategies, primarily involving the stereoselective reduction of a 2-substituted cyclopentanone (B42830) precursor or the stereoselective opening of a cyclopentene (B43876) oxide.

In the case of a reduction pathway, a precursor such as 2-(methoxymethoxy)cyclopentanone would be treated with a reducing agent. The stereochemical outcome of such a reduction is dictated by the direction of hydride attack on the carbonyl group. Theoretical studies on the reduction of substituted cyclobutanones have shown that the facial selectivity of hydride attack is influenced by the nature of the reducing agent and the steric and electronic properties of the substituent. vub.ac.be For instance, the reduction of 2-substituted cyclobutanones predominantly yields the cis alcohol. vub.ac.be By analogy, the reduction of 2-(methoxymethoxy)cyclopentanone would likely favor the formation of cis-2-(methoxymethoxy)cyclopentanol, where the hydride attacks from the less sterically hindered face of the cyclopentanone ring. The choice of reducing agent, from simple borohydrides to bulkier reagents, can further influence this selectivity.

Alternatively, a stereoselective pathway could involve the opening of a cyclopentene oxide with a methoxymethyl nucleophile. The mechanism of this reaction would likely proceed via an SN2 pathway, leading to an inversion of configuration at the point of attack. The regioselectivity and stereoselectivity of such an opening would be influenced by the reaction conditions, including the nature of the catalyst, if any is used.

The protection of a diol, such as cis- or trans-cyclopentane-1,2-diol, with a MOM group is another viable synthetic route. The formation of the MOM ether itself proceeds through a nucleophilic substitution reaction, where the alcohol oxygen attacks the electrophilic carbon of a MOM-donating reagent, such as methoxymethyl chloride (MOMCl). adichemistry.com The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the alcohol. adichemistry.com The stereochemistry of the starting diol would be retained in the final product.

The mechanisms for the synthesis of this compound involve various intermediates and transition states. In the acid-catalyzed etherification of primary alcohols, the reaction is proposed to follow a dual-molecule nucleophilic substitution (SN2) mechanism. researchgate.net This involves the formation of a protonated alcohol as a reactive intermediate, which is then attacked by a second alcohol molecule. masterorganicchemistry.com A similar mechanism can be envisioned for the formation of the methoxymethyl ether, where the alcohol attacks a reactive methoxymethyl cation or a related electrophilic species generated in situ.

For the deprotection of MOM ethers, which is the reverse reaction, treatment with trialkylsilyl triflate and 2,2'-bipyridyl has been shown to proceed through a salt intermediate for aliphatic MOM ethers. nih.gov This intermediate is then hydrolyzed to yield the deprotected alcohol. nih.gov

Computational studies on the oxidation of cyclopentanone have identified various transition states for reactions such as intra-H migration, HO2-elimination, and cyclic ether formation. mit.eduacs.org While not directly studying this compound, these studies provide a framework for understanding the transition states involved in reactions on a cyclopentane (B165970) ring. mit.eduacs.org For instance, the transition state for the cyclization of unsaturated alcohols to form cyclic ethers has been shown to be SN2-like through quantum chemical calculations. researchgate.net

| Reaction Type | Proposed Intermediate/Transition State | Key Features |

| MOM Ether Formation | Oxocarbenium ion-like transition state | Planar geometry around the central carbon, positive charge delocalization |

| Stereoselective Reduction | Felkin-Anh or Cram-chelation model transition state | Dictates the stereochemical outcome of hydride attack on a ketone |

| Epoxide Ring Opening | SN2 transition state | Inversion of stereochemistry at the attacked carbon |

Applications of Computational Chemistry

Computational chemistry serves as a powerful tool to investigate the properties and reactivity of molecules like this compound, providing insights that are often difficult to obtain through experimental methods alone.

The cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations, most notably the envelope and half-chair forms. libretexts.org The presence of substituents, such as the hydroxyl and methoxymethoxy groups in this compound, will influence the preferred conformation and the energy barriers between them.

Computational studies on cyclopentanol (B49286) have shown that the hydroxyl group can exist in either an axial or equatorial position, with the energy difference between these conformers being small. researchgate.netrsc.org For cis- and trans-cyclopentane-1,2-diol, ab initio and molecular mechanics calculations have been used to determine the most stable conformations. researchgate.net The cis-diol has two stable conformers, while the trans-diol has one preferred conformation. researchgate.net A similar approach could be applied to this compound to map its conformational energy landscape, identifying the most stable conformers and the transition states connecting them. This information is crucial for understanding its reactivity, as the accessibility of different conformations can influence reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to calculate reaction pathways and determine the activation energies (barrier energies) of chemical reactions. researchgate.net For the synthesis of this compound, DFT calculations could be employed to model the transition states of the key bond-forming and bond-breaking steps.

For example, the SN2 reaction for the formation of the MOM ether could be modeled to determine the energy profile, including the structures and energies of the reactants, transition state, and products. researchgate.net Similarly, the stereoselective reduction of a 2-(methoxymethoxy)cyclopentanone precursor could be computationally investigated to predict the diastereomeric ratio of the alcohol products by calculating the energy barriers for hydride attack from the two different faces of the carbonyl group. vub.ac.be Studies on the oxidation of cyclopentanone have successfully used ab initio calculations to explore reaction pathways and their corresponding thermodynamic parameters. mit.eduacs.org

| Computational Method | Application | Information Gained |

| Ab initio calculations | Conformational analysis | Relative energies of different conformers, rotational barriers |

| Density Functional Theory (DFT) | Reaction pathway analysis | Transition state structures, activation energies, reaction thermodynamics |

| Molecular Mechanics (MM) | Large system modeling | Initial conformational search, prediction of steric interactions |

Quantum chemical methods, such as DFT, can provide detailed information about the electronic structure of this compound. nih.gov This includes the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the calculation of atomic charges.

This information is valuable for predicting the reactivity of the molecule. For instance, the location of the highest occupied molecular orbital (HOMO) can indicate the site of electrophilic attack, while the lowest unoccupied molecular orbital (LUMO) suggests the site of nucleophilic attack. The calculated atomic charges can help in understanding the polarity of bonds and the electrostatic interactions that can influence reaction mechanisms. Such analyses have been applied to various organic molecules to understand their chemical behavior. nih.gov

Predictive Modeling for Stereoselectivity and Reactivity

Predictive modeling, utilizing computational chemistry, has emerged as a powerful tool for understanding and forecasting the outcomes of chemical reactions. For a chiral substrate like this compound, these models are particularly valuable for predicting the stereoselectivity of its reactions and explaining its reactivity patterns. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, the principles of predictive modeling can be illustrated through studies on analogous cyclopentane and protected alcohol systems. These models typically employ quantum mechanics, often using Density Functional Theory (DFT), to calculate the energies of transition states and intermediates, thereby predicting the most likely reaction pathways and product distributions.

The primary goal of predictive modeling in this context is to understand how the steric and electronic properties of the substituents on the cyclopentane ring—namely the hydroxyl and the methoxymethyl (MOM) ether groups—influence the approach of reagents and the stability of diastereomeric transition states. By identifying the lowest energy transition state, researchers can predict the major stereoisomer formed in a reaction.

Research Findings from Analogous Systems

Computational studies on related cyclic alcohols and ketones provide significant insights into the factors governing stereoselectivity. For instance, research on the hydride reduction of substituted cyclobutanones has demonstrated a strong correlation between computationally predicted cis/trans product ratios and experimental results. nih.gov These studies reveal that torsional strain and repulsive electrostatic interactions are key factors in determining the facial selectivity of the hydride attack. nih.gov In the case of a 2-substituted cyclopentanol derivative like this compound, similar computational approaches can be used to model the transition states for reactions such as acylation, oxidation, or glycosylation.

The models would typically analyze the different conformations of the cyclopentane ring (envelope and twist conformations) and the rotational preferences of the methoxymethoxy group. The interplay of these conformational factors with the incoming reagent determines the energy of the various possible transition states. For example, in an acylation reaction, the model would calculate the activation energies for the acylation agent approaching from the same face (syn) or the opposite face (anti) relative to the MOM ether. The predicted diastereomeric excess would be derived from the difference in these activation energies (ΔΔG‡).

A computational study on the enantioselective oxidation of secondary alcohols using palladium complexes highlighted the crucial role of the entire catalytic system, including the ligand and counterions, in determining stereoselectivity. The calculations showed that enantioselectivity arises from the subtle steric interactions within the diastereomeric transition states, and that these interactions are communicated through the metal center and its associated ligands. nih.gov This underscores the necessity of modeling the complete reaction system, not just the isolated substrate, for accurate predictions.

The table below illustrates the type of data generated from such predictive models, using hypothetical but realistic energy values for a generic reaction of a substituted cyclopentanol to demonstrate the concept.

| Transition State | Reagent Approach | Calculated Relative Energy (kcal/mol) | Predicted Major Product |

| TS-1 (syn-attack) | syn to MOM group | 2.5 | Minor |

| TS-2 (anti-attack) | anti to MOM group | 0.0 | Major |

In this hypothetical model, the transition state involving the reagent approaching from the face opposite to the bulky MOM group (TS-2) is lower in energy, suggesting that the anti-product would be the major isomer formed.

Furthermore, machine learning techniques are increasingly being applied to augment and accelerate the prediction of stereoselectivity. arxiv.orgnih.gov These models are trained on large datasets of reactions with known outcomes and can learn complex relationships between substrate features, reagent properties, and the resulting stereochemistry. arxiv.orgnih.gov For a compound like this compound, a machine learning model could be trained on data from various reactions of substituted cyclopentanols to predict its behavior under a new set of conditions with even greater speed. mit.edu

The table below shows results from a DFT study on the stereoselective synthesis of cyclobutanes from pyrrolidines, which demonstrates how computational chemistry can rationalize experimental yields by calculating activation energies for the rate-determining step. Although a different ring system, the principle of correlating calculated energy barriers with reaction outcomes is directly applicable.

| Substituent (R) | Experimental Yield (%) | Calculated Activation Energy (kcal/mol) |

| 2-Cl | 88 | 17.7 |

| H | 55 | 16.7 |

| 4-OMe | 25 | 16.2 |

| Data adapted from a study on the stereoretentive formation of cyclobutanes, illustrating the use of DFT to understand reaction yields. acs.org |

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as Chiral Building Blocks and Key Intermediates

The strategic placement of functional groups on the cyclopentane (B165970) ring of 2-(Methoxymethoxy)cyclopentanol allows for its use as a foundational element in the stereocontrolled synthesis of various important compounds.

The total synthesis of prostaglandins (B1171923), a class of biologically active lipid compounds, often utilizes chiral cyclopentane cores. nih.gov A key strategy in the synthesis of prostaglandins involves the use of a chiral cyclopentane building block that can be elaborated to introduce the requisite side chains. nih.govyoutube.com The structure of this compound, with its defined stereochemistry and orthogonal protecting groups, makes it an excellent precursor for the cyclopentane core of prostaglandins like Prostaglandin (B15479496) F2α. nih.gov The synthesis of these complex natural products relies on the precise installation of functional groups and stereocenters, a task for which chiral building blocks like this compound are well-suited. nih.govyoutube.com

The general approach to prostaglandin synthesis from a cyclopentane precursor involves the sequential attachment of two side chains to the five-membered ring. libretexts.org The existing functional groups on the cyclopentane core guide the stereochemical outcome of these additions. The hydroxyl group can be oxidized to a ketone, which then serves as a handle for introducing one of the side chains via a Wittig reaction or a related olefination protocol. The protected hydroxyl group can be deprotected and converted into a leaving group to facilitate the introduction of the second side chain through nucleophilic substitution.

| Natural Product Class | Key Synthetic Strategy | Role of Cyclopentane Precursor |

| Prostaglandins | Sequential side-chain introduction | Provides the chiral cyclopentane core |

| --- | --- | --- |

Carbocyclic nucleosides are a class of antiviral and anticancer agents where a cyclopentane or a related carbocyclic ring replaces the furanose sugar of natural nucleosides. The synthesis of these pharmaceutical agents often involves the coupling of a functionalized cyclopentane derivative with a nucleobase. nih.govffame.org this compound can serve as a key intermediate in the preparation of these carbocyclic nucleoside analogues.

The synthesis of such analogues from a cyclopentane precursor typically involves the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with a purine (B94841) or pyrimidine (B1678525) base. The stereochemistry of the final product is controlled by the stereochemistry of the starting cyclopentanol (B49286) derivative. The methoxymethyl (MOM) ether can be carried through several synthetic steps before its removal in the final stages of the synthesis.

| Pharmaceutical Synthon | Synthetic Approach | Function of this compound |

| Carbocyclic Nucleoside Analogues | Coupling of a cyclopentane derivative with a nucleobase | Serves as the carbocyclic core |

| --- | --- | --- |

The development of new agrochemicals, such as insecticides and herbicides, often relies on the synthesis of novel molecular scaffolds that can interact with specific biological targets in pests or weeds. The cyclopentane ring is a common motif in a number of biologically active molecules, and derivatives of this compound can be used as building blocks for the synthesis of new agrochemicals. ontosight.ai For instance, the functional groups of this compound can be modified to introduce pharmacophores that are known to have insecticidal or herbicidal activity. nih.gov

The synthesis of agrochemicals from this building block could involve, for example, the esterification or etherification of the hydroxyl group with a moiety known to have biological activity. Alternatively, the cyclopentane ring itself can be further functionalized to create more complex structures with enhanced efficacy and selectivity.

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound and its derivatives has also led to their use in the development of new synthetic methods for the construction of complex molecular architectures.

The functionalized cyclopentane ring of this compound can be used as a template to construct more complex fused and spirocyclic ring systems. organic-chemistry.org For example, the hydroxyl group can be used to direct a ring-closing metathesis reaction, leading to the formation of a bicyclic system. Alternatively, the cyclopentane ring can undergo ring-expansion or ring-contraction reactions to generate larger or smaller ring systems with defined stereochemistry.

These novel synthetic methodologies, enabled by the use of this compound and related compounds, provide access to a wide range of new molecular scaffolds that can be used in drug discovery and materials science. organic-chemistry.org

Polyoxygenated cyclopentanoids are a class of natural and synthetic compounds that are characterized by the presence of multiple hydroxyl groups on a cyclopentane ring. These compounds often exhibit interesting biological activities and have been the targets of numerous total synthesis efforts. nih.gov The synthesis of these complex molecules requires methods for the stereocontrolled introduction of multiple hydroxyl groups onto a cyclopentane core.

This compound, with its pre-existing oxygenation pattern, serves as an excellent starting material for the synthesis of polyoxygenated cyclopentanoids. The existing hydroxyl and protected hydroxyl groups can be used to direct the stereoselective introduction of additional hydroxyl groups through reactions such as dihydroxylation or epoxidation followed by ring-opening. These strategies have been successfully applied to the synthesis of a variety of polyoxygenated cyclopentanoid natural products and their analogues.

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic planning, aiming to reduce environmental impact and enhance safety. The future synthesis of 2-(methoxymethoxy)cyclopentanol is expected to move away from traditional methods that employ hazardous reagents and generate significant waste.

Current synthetic transformations of this compound have involved the use of stoichiometric oxidants like Jones' reagent (chromium trioxide in sulfuric acid), a substance known for its toxicity and the generation of heavy metal waste. ajchem-a.comgoogle.com A significant future direction lies in replacing such reagents with more environmentally benign alternatives.

One promising green approach is the catalytic hydrogenation of cyclopentenols, which can be derived from biomass. organic-chemistry.org For instance, cyclopentanol (B49286) can be produced from furfural, a biomass-derived platform molecule, through an efficient and green process. nih.gov The selective protection of one hydroxyl group in cyclopentane-1,2-diol, a potential precursor, using the methoxymethyl (MOM) group could be optimized to minimize waste and improve atom economy.

Future research will likely focus on:

Biomass-derived feedstocks: Investigating pathways from renewable resources to cyclopentanol and its derivatives. nih.gov

Catalytic oxidations: Replacing stoichiometric heavy-metal oxidants with catalytic systems based on earth-abundant metals or even metal-free catalysts.

Solvent minimization: Exploring solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids.

Exploration of Novel Catalytic Systems for Efficient Transformations

The efficiency and selectivity of chemical reactions involving this compound can be significantly enhanced through the development of novel catalytic systems. Research in this area is anticipated to focus on both the synthesis of the molecule and its subsequent functionalization.

For the synthesis of the MOM ether itself, catalytic methods are emerging. For example, zinc(II) salts have been shown to effectively catalyze the reaction between acetals and acid halides to generate haloalkyl ethers, which can then be used to protect alcohols. organic-chemistry.orgorgsyn.org This approach avoids the need for pre-forming and handling the highly reactive and carcinogenic chloromethyl methyl ether. orgsyn.orggoogle.com

In the transformation of this compound, catalytic methods can offer alternatives to stoichiometric reactions. For instance, instead of a Jones oxidation, catalytic aerobic oxidation methods could be employed. Furthermore, the development of catalysts for the stereoselective synthesis of 1,3-diols from homoallylic alcohols points towards possibilities for creating more complex structures from cyclopentanol-derived intermediates. researchgate.net

Table 1: Comparison of Reagents for Transformations of Protected Cyclopentanols

| Transformation | Traditional Reagent | Potential Catalytic Alternative | Advantages of Catalytic Alternative |

| Oxidation of alcohol | Jones' Reagent ajchem-a.comgoogle.com | Aerobic oxidation with a metal catalyst | Milder conditions, less toxic, higher atom economy |

| MOM protection | Chloromethyl methyl ether wikipedia.org | In situ generation with Zn(II) catalyst organic-chemistry.orgorgsyn.org | Avoids handling of a potent carcinogen, milder conditions |

Advanced Techniques for Absolute and Relative Stereochemical Control

Given that this compound possesses chiral centers, the control of its absolute and relative stereochemistry is crucial for its application in the synthesis of enantiomerically pure target molecules, such as pharmaceuticals. ajchem-a.comsigmaaldrich.com Future research will undoubtedly focus on refining and discovering new methods for stereocontrol.

Emerging strategies in asymmetric synthesis are highly relevant. These include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to desymmetrize a meso-precursor, such as cyclopentane-1,2-diol, before or during the protection step. Palladium-catalyzed oxidative desymmetrization of meso-dibenzoates to yield chiral cycloalkenones is a powerful example of what can be achieved. rsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct subsequent reactions, including the introduction of the hydroxyl and methoxymethoxy groups, in a stereoselective manner. youtube.comyoutube.com

Substrate Control: Utilizing the existing stereochemistry in a chiral starting material to direct the stereochemical outcome of subsequent reactions. The stereochemistry of iododesilylation, for instance, can be controlled based on the geometry of a vinylsilane precursor. acs.org

The choice of protecting group can also influence stereochemical outcomes by affecting the steric and electronic environment of the molecule. acs.org Advanced computational modeling will likely play a greater role in predicting and understanding the stereochemical outcomes of these complex reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with flow chemistry and automated platforms offers significant advantages in terms of reproducibility, safety, and scalability. This is a key area for future development in the synthesis of this compound and its derivatives.

Flow chemistry is particularly well-suited for handling hazardous reagents. For example, the in situ generation of chloromethyl methyl ether (MOMCl) in a continuous flow reactor has been reported, which can then directly react with a hydroxyl compound to yield the MOM-protected product. google.com This approach minimizes operator exposure to the carcinogenic MOMCl and allows for precise control over reaction conditions.

Automated synthesis platforms can accelerate the optimization of reaction conditions and the synthesis of libraries of related compounds for screening purposes. sigmaaldrich.com These platforms can systematically vary reagents, catalysts, and reaction parameters to rapidly identify the optimal conditions for the synthesis and transformation of this compound. sigmaaldrich.com

Table 2: Advantages of Flow Chemistry and Automation

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety with hazardous reagents, precise process control, improved scalability. google.com | In situ generation and use of MOMCl, controlled oxidation reactions. google.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, improved reproducibility. sigmaaldrich.com | Optimization of protection/deprotection protocols, synthesis of derivatives for biological evaluation. sigmaaldrich.com |

Potential Applications in Advanced Materials and Functional Molecules

While this compound is currently recognized as a synthetic intermediate, its structural features suggest potential for incorporation into a broader range of advanced materials and functional molecules.

Its primary documented application is as a building block in the synthesis of selective androgen receptor modulators (SARMs), which are a class of therapeutic compounds. ajchem-a.comgoogle.com The cyclopentane (B165970) scaffold provides a rigid framework that can be functionalized to achieve specific biological activities.

Beyond pharmaceuticals, the diol functionality, once deprotected, offers handles for polymerization or for grafting onto surfaces. This could enable the development of new materials with tailored properties. For example, the incorporation of such chiral diols into polymers could lead to materials with specific optical or recognition properties. The reactivity of the hydroxyl and methoxy (B1213986) groups also allows for its use as a precursor to more complex organic molecules that could find applications in various fields of material science. smolecule.com

Future research could explore:

Functional Polymers: Using the deprotected diol as a monomer for the synthesis of polyesters or polycarbonates with specific stereochemistry.

Liquid Crystals: The rigid cyclopentane core could be a component of new liquid crystalline materials.

Chiral Ligands: Derivatization of the chiral cyclopentanol scaffold could lead to new ligands for asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing cyclopentanol derivatives like 2-(Methoxymethoxy)cyclopentanol in laboratory settings?

- Methodology : Cyclopentanol derivatives are typically synthesized via functionalization of the cyclopentane ring. For example:

- Reductive amination : As demonstrated for 2-[(2-methoxy-phenyl)-methyl-amino]-cyclopentanol, ZrCl₄ catalyzes the reaction between 6-oxa-bicyclo[3.1.0]hexane and 2-methoxy-phenylamine, yielding 53% product after purification .

- Transesterification : Cyclopentyl acetate can react with methanol under acidic conditions (e.g., QRE-01 resin catalyst) at 50°C, achieving 55% conversion and >99% selectivity for cyclopentanol .

- Characterization : Post-synthesis purification via flash chromatography (e.g., 0–30% ethyl acetate in petroleum ether) and structural confirmation using NMR, MS, and IR spectroscopy are critical .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- Spectroscopy : ¹H/¹³C NMR to confirm methoxymethoxy (-OCH₂OCH₃) and cyclopentanol ring positions.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., C₇H₁₂O₃).

- Thermodynamic Profiling : Group contribution methods estimate properties like enthalpy (ΔH) and equilibrium constants for reaction optimization .

Advanced Research Questions

Q. What thermodynamic principles guide the optimization of reaction conditions for synthesizing this compound?

- Key Parameters :

- Equilibrium Constants : Calculated for cyclopentene-derived reactions (e.g., ΔG = −12.3 kJ/mol for transesterification at 50°C) .

- Reaction Conditions : Optimal molar ratios (e.g., 3:1 methanol to cyclopentyl acetate) and catalysts (e.g., acidic resins) improve yields .

- Data Table :

| Reaction Step | Temperature (°C) | Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Transesterification | 50 | QRE-01 resin | 55.3 | 99.5 |

| Reductive Amination | RT | ZrCl₄ | 53 | N/A |

Q. How does catalyst selection influence the stereochemical outcomes in cyclopentanol derivative synthesis?

- Case Study : ZrCl₄ in reductive amination promotes selective formation of 2-[(2-methoxy-phenyl)-methyl-amino]-cyclopentanol, likely due to its Lewis acidity stabilizing intermediates .

- Comparison : Acidic cation-exchange resins (e.g., QRE-01) favor transesterification without racemization, critical for retaining enantiomeric purity in chiral derivatives .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data in cyclopentanol synthesis?

- Approach :

Validate Thermodynamic Models : Recalculate ΔG and equilibrium constants using updated group contribution data .

Experimental Calibration : Adjust parameters (e.g., temperature, stoichiometry) iteratively. For example, if cyclopentanol yields fall below predictions, increase methanol excess or catalyst loading .

Advanced Analytics : Use in-situ FTIR or GC-MS to monitor intermediate concentrations and identify side reactions (e.g., acetal formation) .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.